molecular formula C11H10BrNO B1382668 4-Bromo-8-methoxy-5-methylquinoline CAS No. 1602203-16-6

4-Bromo-8-methoxy-5-methylquinoline

Cat. No.: B1382668
CAS No.: 1602203-16-6
M. Wt: 252.11 g/mol
InChI Key: IFPFNUDCPQXBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-8-methoxy-5-methylquinoline is a brominated quinoline derivative supplied For Research Use Only. Quinoline scaffolds are established chelating agents and serve as crucial precursors for developing pharmaceuticals and pesticides . Brominated methoxyquinolines, in particular, are of significant interest in medicinal chemistry and drug discovery for their potential biological activities . A key research application for compounds in this class is the development of anticancer agents. Structurally similar brominated and methoxy-substituted quinolines have demonstrated promising antiproliferative activity against various cancer cell lines, including glioblastoma (C6), cervical cancer (HeLa), and adenocarcinoma (HT29) . The bromine atom on the quinoline core is a versatile handle for further functionalization via metal-catalyzed cross-coupling or nucleophilic substitution reactions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies . Furthermore, halogenated quinoline derivatives are investigated as precursors for radiohalogenation reactions to develop novel radiopharmaceuticals for diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) . These imaging agents are being explored for targets including extracellular glial deposition in Alzheimer's disease and matrix metalloproteinases in tumors . The mechanism of action for bioactive quinoline derivatives can involve multiple pathways, such as the inhibition of critical enzymes like human topoisomerase I, which is essential for DNA replication and repair . Some derivatives have also been shown to induce apoptosis in cancer cells . Researchers value this compound as a versatile building block for synthesizing more complex, functionalized molecules to probe biological systems and develop new therapeutic candidates.

Properties

IUPAC Name

4-bromo-8-methoxy-5-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-3-4-9(14-2)11-10(7)8(12)5-6-13-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPFNUDCPQXBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=NC2=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-methoxy-5-methylquinoline can be achieved through several methods. One common approach involves the bromination of 8-methoxy-5-methylquinoline. This can be done using bromine in the presence of a suitable catalyst such as iron(III) bromide. The reaction typically proceeds under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-8-methoxy-5-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

  • Substitution reactions yield various substituted quinoline derivatives.
  • Oxidation reactions produce quinoline N-oxides.
  • Reduction reactions result in dihydroquinoline compounds.

Scientific Research Applications

4-Bromo-8-methoxy-5-methylquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial and anticancer drugs.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-Bromo-8-methoxy-5-methylquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between 4-Bromo-8-methoxy-5-methylquinoline and its analogs:

Compound Name Molecular Formula Substituents (Position) Key Features
This compound C₁₁H₁₀BrNO Br (4), OCH₃ (8), CH₃ (5) Methyl group enhances steric hindrance; methoxy improves solubility .
5-Bromo-8-methoxy-2-methylquinoline C₁₁H₁₀BrNO Br (5), OCH₃ (8), CH₃ (2) Bromine at position 5 increases electrophilicity; methyl at 2 reduces reactivity .
4-Bromo-8-chloro-5-methoxy-2-methylquinoline C₁₁H₉BrClNO Br (4), Cl (8), OCH₃ (5), CH₃ (2) Chlorine at 8 enhances oxidative stability; dual halogens enable diverse coupling .
8-Bromo-2,4-dichloro-5-methoxyquinoline C₁₀H₆BrCl₂NO Br (8), Cl (2,4), OCH₃ (5) Dichloro substitution increases molecular weight (306.97 g/mol) and electrophilicity .
8-Bromo-5-chloroquinoline C₉H₅BrClN Br (8), Cl (5) Simpler structure (242.5 g/mol); higher density (1.673 g/cm³) .

Crystallographic and Physical Properties

  • 4-Bromo-8-methoxyquinoline (a related analog without the 5-methyl group) crystallizes in an orthorhombic system (P2₁2₁2₁) with a planar quinoline core (r.m.s. deviation = 0.0242 Å).
  • 5-Bromo-8-hydroxyquinoline (a hydroxyl analog) has a melting point of 223–225°C and is used as a chelating agent, contrasting with the methoxy derivatives’ focus on synthetic intermediates .

Biological Activity

4-Bromo-8-methoxy-5-methylquinoline is a heterocyclic aromatic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications in therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H10_{10}BrN O
  • Molecular Weight : 249.11 g/mol
  • Structure : The compound features a bromine atom and a methoxy group attached to the quinoline backbone, which enhances its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease mechanisms. Its unique structure allows it to act as a potential inhibitor of various biological pathways, particularly in cancer and infectious diseases.

Anticancer Activity

Research indicates that derivatives of quinoline, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance:

  • IC50_{50} Values : Studies have shown that certain quinoline derivatives have IC50_{50} values in the nanomolar range against breast cancer cells, suggesting potent anticancer activity .

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. The presence of the bromine and methoxy groups in this compound potentially enhances its efficacy against Plasmodium species.

Comparative Analysis with Related Compounds

Compound NameIC50_{50} (nM)Activity Type
This compoundTBDAnticancer
7-aminoquinoline derivatives190 - 140Anticancer
ChloroquineTBDAntimalarial

Case Studies

  • Cytotoxicity Studies : A study demonstrated that derivatives similar to this compound showed selective cytotoxicity towards NQO1-expressing breast cancer cells, indicating a potential mechanism involving metabolic activation .
  • Antimalarial Efficacy : Research indicates that quinoline compounds can disrupt the heme detoxification process in malaria parasites, suggesting that this compound may share this mechanism .

Synthesis and Applications

The synthesis of this compound typically involves bromination of 8-methoxy-5-methylquinoline using bromine and a catalyst under reflux conditions. This compound serves as a precursor for developing novel therapeutic agents targeting various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-8-methoxy-5-methylquinoline
Reactant of Route 2
4-Bromo-8-methoxy-5-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.